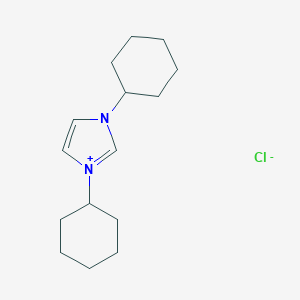

1,3-Dicyclohexyl-imidazolium chloride

Description

Properties

IUPAC Name |

1,3-dicyclohexylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-15H,1-10H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJKDKOHHMKJAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449781 | |

| Record name | 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181422-72-0 | |

| Record name | 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dicyclohexylimidazolium Chloride (This product is only available for selling domestically in Japan) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dicyclohexylimidazolium Chloride: A Cornerstone for N-Heterocyclic Carbene Catalysis

Introduction: Beyond a Simple Salt - The Gateway to Potent Catalysis

To the casual observer, 1,3-dicyclohexylimidazolium chloride might appear as a simple, stable white powder. However, to the discerning researcher in organic synthesis, drug development, and materials science, this compound represents a critical precursor to a class of powerful N-heterocyclic carbene (NHC) ligands. The bulky, aliphatic cyclohexyl groups attached to the nitrogen atoms of the imidazolium ring impart a unique combination of steric hindrance and electronic properties to the corresponding carbene, leading to highly active and stable catalysts for a myriad of chemical transformations.[1][2]

This technical guide provides a comprehensive exploration of 1,3-dicyclohexylimidazolium chloride, from its fundamental properties and synthesis to its pivotal role in modern catalysis. We will delve into the causality behind its application, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of 1,3-dicyclohexylimidazolium chloride is paramount for its effective handling, storage, and application. This compound is a versatile ionic liquid, a class of salts with low melting points, which also contributes to its utility in various applications, including as a medium for green chemistry.[1][2]

| Property | Value | Source(s) |

| CAS Number | 181422-72-0 | [2][3][4] |

| Molecular Formula | C₁₅H₂₅ClN₂ | [2][3][4] |

| Molecular Weight | 268.83 g/mol | [2][3][4] |

| Appearance | White to off-white or light green crystalline powder | [2] |

| Melting Point | 101-144 °C (with decomposition) | [2][4] |

| Purity | ≥98% (HPLC) | [2] |

| Synonyms | 1,3-Dicyclohexyl-1H-imidazolium chloride, IcHex·HCl | [3] |

Synthesis of 1,3-Dicyclohexylimidazolium Chloride: A Validated Protocol

The synthesis of imidazolium salts is a well-established field, with several reliable methods available. For 1,3-dicyclohexylimidazolium chloride, a common and efficient approach involves a one-pot condensation reaction. The following protocol is a self-validating system, based on established methodologies for the synthesis of similar N-heterocyclic carbene precursors.[1] The causality behind this one-pot approach lies in its efficiency, minimizing intermediate purification steps and maximizing yield.

Experimental Protocol: One-Pot Condensation

Materials:

-

Cyclohexylamine (2.0 equivalents)

-

Glyoxal (40% aqueous solution, 1.0 equivalent)

-

Paraformaldehyde (1.1 equivalents)

-

Hydrochloric acid (concentrated, 1.0 equivalent)

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (2.0 eq.) in methanol.

-

Initial Condensation: To the stirred solution, slowly add the 40% aqueous solution of glyoxal (1.0 eq.). A slight exotherm may be observed. Stir the mixture at room temperature for 1-2 hours. The formation of the N,N'-dicyclohexylethylenediimine intermediate occurs during this step.

-

Cyclization: Add paraformaldehyde (1.1 eq.) to the mixture.

-

Acidification and Ring Closure: Carefully add concentrated hydrochloric acid (1.0 eq.) dropwise to the suspension. The acid catalyzes the cyclization and subsequent formation of the imidazolium ring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is triturated with diethyl ether to remove any non-polar impurities.

-

Purification: The solid product is collected by filtration, washed with copious amounts of diethyl ether, and dried under vacuum to yield 1,3-dicyclohexylimidazolium chloride as a white to off-white powder. Recrystallization from a suitable solvent system like isopropanol/diethyl ether can be performed for higher purity if necessary.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction mediated by a Pd-ICy complex.

Solubility Profile: A Practical Guide

Qualitative Solubility:

-

Soluble: Polar aprotic solvents (e.g., Dichloromethane, Acetonitrile), Alcohols (e.g., Methanol, Ethanol, Isopropanol, especially when heated).

-

Slightly Soluble to Insoluble: Nonpolar solvents (e.g., Hexanes, Toluene), Diethyl ether.

-

Water: Poorly soluble due to the hydrophobic nature of the cyclohexyl groups.

Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, the following gravimetric method is recommended.

Objective: To determine the concentration of a saturated solution of 1,3-dicyclohexylimidazolium chloride in a specific organic solvent at a controlled temperature.

Materials:

-

1,3-Dicyclohexylimidazolium chloride (high purity)

-

Analytical grade solvent of interest

-

Thermostatically controlled shaker

-

Syringe filters (0.2 μm)

-

Pre-weighed vials

Procedure:

-

Preparation: Add an excess of 1,3-dicyclohexylimidazolium chloride to a vial containing a known volume or mass of the solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully draw a known volume of the supernatant through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent under a stream of inert gas or in a vacuum oven until a constant weight of the dried solid is achieved.

-

Calculation: Weigh the vial containing the dried solid. The difference in weight gives the mass of the dissolved 1,3-dicyclohexylimidazolium chloride. Calculate the solubility in the desired units (e.g., g/100 mL).

Safety and Handling

According to the safety data sheet, 1,3-dicyclohexylimidazolium chloride is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature. [2]

Conclusion: A Versatile Tool for Innovation

1,3-Dicyclohexylimidazolium chloride has firmly established itself as more than just a chemical intermediate. It is a key enabler of advanced catalytic systems, offering a unique combination of stability, reactivity, and steric influence. Its role as a precursor to the ICy ligand has propelled the development of highly efficient cross-coupling reactions, impacting fields from pharmaceuticals to materials science. As research continues to push the boundaries of chemical synthesis, the strategic application of this versatile compound and its derivatives will undoubtedly continue to be a cornerstone of innovation.

References

-

Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(17), 2988–3000. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1,3-Dicyclohexylimidazolium Chloride

Executive Summary

1,3-Dicyclohexylimidazolium chloride (ICy·HCl) is a cornerstone chemical scaffold, serving primarily as a precursor to the N-heterocyclic carbene (NHC) ligand, ICy. NHCs have revolutionized the field of organometallic chemistry, offering a class of ligands with superior stability and catalytic activity compared to traditional phosphines. This guide provides an in-depth, field-proven perspective on the synthesis, purification, and rigorous characterization of ICy·HCl. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can confidently prepare and validate this critical compound for applications in catalysis, materials science, and green chemistry.[1][2]

Introduction: The Significance of ICy·HCl as an NHC Precursor

N-Heterocyclic carbenes are a class of persistent carbenes stabilized by adjacent nitrogen atoms within a heterocyclic ring.[3] Since the isolation of the first stable free carbene by Arduengo and colleagues, NHCs have become indispensable ligands in catalysis.[4] Their strong σ-donating properties and tunable steric bulk allow them to stabilize transition metals in various oxidation states, leading to highly active and robust catalysts for cross-coupling reactions, metathesis, and polymerization.[5]

1,3-Dicyclohexylimidazolium chloride is the direct synthetic precursor to the ICy carbene. The bulky cyclohexyl groups provide significant steric hindrance around the metal center, which is crucial for promoting reductive elimination and preventing catalyst deactivation pathways. Furthermore, ICy·HCl itself is classified as an ionic liquid, a salt that is liquid at relatively low temperatures, possessing properties like low volatility and high thermal stability that make it valuable in green chemistry applications.[1][6] This dual identity as a stable, handleable salt and a direct precursor to a powerful ligand makes its reliable synthesis and characterization a fundamental requirement for advanced chemical research.

Foundational Chemical and Physical Properties

Before embarking on synthesis, a clear understanding of the target compound's properties is essential for handling, purification, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dicyclohexylimidazol-1-ium;chloride | [7] |

| Synonyms | ICy·HCl, 1,3-Dicyclohexyl-1H-imidazolium chloride | [8] |

| CAS Number | 181422-72-0 | [9] |

| Molecular Formula | C₁₅H₂₅ClN₂ | [1] |

| Molecular Weight | 268.83 g/mol | |

| Appearance | White to off-white or light green solid/powder | [1][9] |

| Melting Point | 101-144 °C (with decomposition) | [1] |

| Solubility | Soluble in a wide range of organic solvents | [1] |

Synthesis Methodology: A One-Pot Condensation Approach

While several routes to imidazolium salts exist, the one-pot condensation of a primary amine, glyoxal, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is among the most efficient and widely adopted methods for producing symmetrically substituted imidazolium salts.[3][10] This approach is favored for its operational simplicity and good yields.

Mechanistic Rationale

The reaction proceeds through a cascade of imine formations and cyclization. Initially, two equivalents of cyclohexylamine react with glyoxal to form the N,N'-dicyclohexylethanediimine. This diimine intermediate is then trapped by paraformaldehyde, which serves as the source for the central carbon atom (C2) of the imidazole ring. An acid, typically HCl, catalyzes the cyclization and subsequent dehydration, driving the reaction towards the stable aromatic imidazolium salt. The choice of a one-pot protocol is a strategic decision to avoid the isolation of the potentially unstable diimine intermediate, thereby streamlining the workflow and maximizing efficiency.

Detailed Experimental Protocol

Reagents:

-

Cyclohexylamine

-

Glyoxal (40 wt. % solution in water)

-

Paraformaldehyde

-

Hydrochloric acid (concentrated or as a solution in dioxane)

-

Solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge cyclohexylamine (2.0 equivalents) and the chosen solvent (e.g., THF).

-

Diimine Formation: To the stirring solution, add glyoxal (1.0 equivalent, 40 wt. % in H₂O) dropwise at room temperature. A color change and/or precipitation of the diimine may be observed. Allow the mixture to stir for 2-3 hours.

-

Cyclization: Add paraformaldehyde (1.1 equivalents) to the mixture.

-

Acidification: Cool the flask in an ice bath. Slowly add hydrochloric acid (1.1 equivalents) to the stirring suspension. Caution: This step can be exothermic.

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). A precipitate of the imidazolium chloride salt will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product thoroughly with diethyl ether to remove any unreacted starting materials and non-polar impurities.

-

Drying: Dry the resulting white to off-white powder under vacuum to yield the crude 1,3-dicyclohexylimidazolium chloride. Further purification is typically required.

Purification: Achieving Analytical Purity

For most catalytic applications, the purity of the NHC precursor is paramount. Recrystallization is the most effective method for purifying ICy·HCl.

Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent, such as a mixture of dichloromethane and heptane or acetonitrile.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Structural Characterization: A Self-Validating System

The unambiguous confirmation of the product's identity and purity is a critical, self-validating step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. The spectra provide information on the chemical environment of each proton and carbon atom.

-

¹H NMR: The spectrum will show a characteristic singlet for the acidic C2 proton (N-CH -N) in the downfield region (typically δ 10-11 ppm). The two protons on the C4 and C5 positions of the imidazolium ring will appear as a singlet or a multiplet around δ 7-8 ppm. The methine proton of the cyclohexyl group (attached to the nitrogen) will be a multiplet further upfield, and the remaining cyclohexyl methylene protons will appear as a series of broad, overlapping multiplets.

-

¹³C NMR: The spectrum will confirm the carbon skeleton. The C2 carbon will be found around δ 135-140 ppm. The C4 and C5 carbons will appear around δ 120-125 ppm. The carbons of the cyclohexyl rings will be observed in the upfield region (δ 25-60 ppm).[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their vibrational frequencies.

-

C-H Stretching: Expect to see peaks around 3100-3200 cm⁻¹ corresponding to the C-H stretches of the aromatic imidazolium ring and peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H stretches of the cyclohexyl groups.[13]

-

C=C and C=N Ring Vibrations: The characteristic in-plane vibrations of the imidazolium ring typically appear in the 1550-1650 cm⁻¹ region.[14][15]

-

Out-of-Plane Bending: Bending modes for the ring C-H groups can be observed in the 700-950 cm⁻¹ range.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the intact cation.

-

Expected Ion: [C₁₅H₂₅N₂]⁺

-

Expected m/z: 233.2063 (calculated for the cation)

Summary of Spectroscopic Data

| Technique | Characteristic Signal | Expected Chemical Shift / m/z |

| ¹H NMR | Imidazolium C2-H (s) | δ ~10-11 ppm |

| Imidazolium C4/5-H (s) | δ ~7.5-8.0 ppm | |

| Cyclohexyl N-CH (m) | δ ~4.5-5.0 ppm | |

| Cyclohexyl -CH₂- (m) | δ ~1.2-2.2 ppm | |

| ¹³C NMR | Imidazolium C2 | δ ~135-140 ppm |

| Imidazolium C4/5 | δ ~120-125 ppm | |

| Cyclohexyl N-C | δ ~55-60 ppm | |

| Cyclohexyl -C- | δ ~25-35 ppm | |

| FT-IR | Aromatic C-H stretch | ~3100-3200 cm⁻¹ |

| Aliphatic C-H stretch | ~2850-3000 cm⁻¹ | |

| Imidazolium Ring stretch | ~1550-1650 cm⁻¹ | |

| MS (ESI+) | [M-Cl]⁺ | m/z ~233.21 |

Overall Experimental Workflow Diagram

The following diagram illustrates the logical progression from starting materials to a fully characterized, high-purity product.

Caption: Workflow for the synthesis and characterization of ICy·HCl.

Conclusion

1,3-Dicyclohexylimidazolium chloride is more than just a chemical; it is an enabling tool for innovation in catalysis and materials science. A successful outcome in these advanced fields relies on the quality of the foundational materials. By following the robust synthesis, purification, and multi-faceted characterization protocols detailed in this guide, researchers can produce ICy·HCl of high purity with a confirmed molecular structure. This rigorous, self-validating approach ensures the reliability and reproducibility of subsequent experimental work, from the development of novel catalytic converters to the formulation of advanced ionic liquids.

References

-

ResearchGate. (n.d.). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). [Image]. Retrieved from [Link]

-

Organometallics. (2011). Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. ACS Publications. Retrieved from [Link]

- Diez-Gonzalez, S. (Ed.). (2016). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry.

-

ACS Omega. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Publications. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Retrieved from [Link]

- Molecules. (2021). Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. MDPI.

-

International Journal of Current Research and Review. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of [Cnmim][NTf2] imidazolium-based ILs with n = 1, 2 and 8. [Image]. Retrieved from [Link]

-

RSC Publishing. (2021). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. Retrieved from [Link]

-

ACS Omega. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dicyclohexyl-imidazolium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications. ICyHCl = this compound.... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. [Image]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved from [Link]

-

BioFuran Materials. (n.d.). 1,3-Dicyclohexylimidazolium chloride, CAS 181422-72-0. Retrieved from [Link]

- Google Patents. (n.d.). US7109348B1 - Synthesis of 1,3 distributed imidazolium salts.

-

ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum (100 MHz, CD 3 CN, 22 °C) of 3. [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Dicyclohexylurea. NIST WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound | 181422-72-0 [smolecule.com]

- 7. This compound | C15H25ClN2 | CID 10956542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biofuranchem.com [biofuranchem.com]

- 9. solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride(250285-32-6) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ijcrr.com [ijcrr.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Spectral Data of 1,3-Dicyclohexylimidazolium Chloride

Foreword: Unveiling a Key Player in Modern Chemistry

1,3-Dicyclohexylimidazolium chloride, a prominent member of the imidazolium salt family, stands as a cornerstone in the realm of N-heterocyclic carbene (NHC) chemistry and ionic liquids. Its unique molecular architecture, characterized by bulky cyclohexyl substituents, imparts a distinct combination of steric hindrance and electronic properties. This guide offers a comprehensive exploration of the synthesis, molecular structure, and detailed spectral analysis of 1,3-dicyclohexylimidazolium chloride, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound. The insights contained herein are designed to empower the scientific community to harness the full potential of this important chemical entity in catalysis, organic synthesis, and materials science.[1]

Molecular Identity and Physicochemical Properties

1,3-Dicyclohexylimidazolium chloride is a white to off-white crystalline solid that is valued for its stability under typical laboratory conditions.[1][2] The presence of the dicyclohexyl groups contributes to its notable thermal stability and influences its solubility profile, making it a subject of interest in the development of green chemical processes.[1]

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dicyclohexylimidazol-1-ium chloride | [3] |

| Synonyms | 1,3-Dicyclohexyl-1H-imidazolium chloride, ICyHCl | [1][4] |

| CAS Number | 181422-72-0 | [1][2] |

| Molecular Formula | C₁₅H₂₅ClN₂ | [1][2] |

| Molecular Weight | 268.83 g/mol | [1][2] |

| Melting Point | 101-144 °C (decomposes) | [1] |

| Appearance | White to orange to light green powder | [1] |

Synthesis of 1,3-Dicyclohexylimidazolium Chloride: A Step-by-Step Protocol

Experimental Protocol:

Step 1: Synthesis of N,N'-Dicyclohexylethylenediimine (Precursor)

-

Materials: Cyclohexylamine (2.0 equiv.), Glyoxal (40% aqueous solution, 1.0 equiv.), Methanol, Formic acid (catalytic amount).

-

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine in methanol.

-

To this solution, add the 40% aqueous solution of glyoxal and a catalytic amount of formic acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a precipitate will form. Filter the suspension and wash the collected solid with cold methanol.

-

Dry the resulting solid under vacuum to yield N,N'-dicyclohexylethylenediimine.

-

Step 2: Cyclization to form 1,3-Dicyclohexylimidazolium Chloride

-

Materials: N,N'-Dicyclohexylethylenediimine (from Step 1, 1.0 equiv.), Paraformaldehyde (1.0-1.3 equiv.), Chlorotrimethylsilane (TMSCl, 1.0 equiv.), Ethyl acetate.

-

Procedure:

-

Suspend the N,N'-dicyclohexylethylenediimine and paraformaldehyde in ethyl acetate in a round-bottom flask.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Prepare a solution of chlorotrimethylsilane in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.

-

Continue to stir the resulting suspension at 70 °C for 2 hours.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain 1,3-dicyclohexylimidazolium chloride.

-

Causality Behind Experimental Choices:

-

The use of formic acid in the first step catalyzes the condensation reaction between the amine and the aldehyde.

-

In the second step, paraformaldehyde serves as the source for the methylene bridge that forms the C2 position of the imidazolium ring.

-

Chlorotrimethylsilane acts as a source of both chloride ions and a Lewis acid to facilitate the cyclization reaction.

-

Ethyl acetate is chosen as the solvent due to the limited solubility of the final product at room temperature, which allows for easy isolation by precipitation.

Molecular Structure and Visualization

The molecular structure of 1,3-dicyclohexylimidazolium chloride consists of a central five-membered imidazolium ring, which is a planar, aromatic cation. The two nitrogen atoms of this ring are each substituted with a cyclohexyl group. The positive charge is delocalized across the imidazolium ring, and the chloride anion balances this charge. The bulky cyclohexyl groups are not planar and adopt a chair conformation, which significantly influences the steric environment around the imidazolium core.

Caption: 2D representation of 1,3-Dicyclohexylimidazolium chloride.

Spectroscopic Data and Analysis

The characterization of 1,3-dicyclohexylimidazolium chloride relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 1,3-dicyclohexylimidazolium chloride, both ¹H and ¹³C NMR are essential for confirming its identity.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1,3-dicyclohexylimidazolium chloride would exhibit characteristic signals for the protons of the imidazolium ring and the cyclohexyl groups.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Singlet | 1H | N-CH-N (C2-H) |

| ~7.5 - 8.0 | Doublet | 2H | N-CH=CH-N (C4-H, C5-H) |

| ~4.0 - 4.5 | Multiplet | 2H | N-CH (cyclohexyl) |

| ~1.0 - 2.5 | Multiplets | 20H | Cyclohexyl CH₂ |

Note: Predicted chemical shifts are based on typical values for similar imidazolium salts and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~135 - 140 | N-C-N (C2) |

| ~120 - 125 | N-C=C-N (C4, C5) |

| ~60 - 65 | N-C (cyclohexyl) |

| ~25 - 35 | Cyclohexyl CH₂ |

Note: Predicted chemical shifts are based on typical values for similar imidazolium salts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3150 - 3050 | Medium | C-H stretching (aromatic, imidazolium ring) |

| ~2930 - 2850 | Strong | C-H stretching (aliphatic, cyclohexyl) |

| ~1650 - 1550 | Medium-Strong | C=C and C=N stretching (imidazolium ring) |

| ~1450 | Medium | CH₂ bending (cyclohexyl) |

Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For 1,3-dicyclohexylimidazolium chloride, electrospray ionization (ESI) is a suitable method. The expected mass spectrum would show a prominent peak for the 1,3-dicyclohexylimidazolium cation.

| m/z (Predicted) | Ion |

| 233.206 | [C₁₅H₂₅N₂]⁺ |

This corresponds to the molecular weight of the cation (C₁₅H₂₅N₂⁺).

Applications in Research and Development

1,3-Dicyclohexylimidazolium chloride is a versatile compound with a range of applications in both academic research and industrial processes.

-

N-Heterocyclic Carbene (NHC) Precursor: Its primary role is as a precursor to the corresponding NHC, which is a powerful ligand in organometallic catalysis. The NHC is generated by deprotonation of the imidazolium salt.

-

Ionic Liquid: Due to its salt-like nature and low melting point, it can be used as an ionic liquid, serving as a non-volatile and thermally stable solvent for a variety of chemical reactions.[1]

-

Catalysis: The compound itself can act as a catalyst in certain organic transformations, such as alkylation and acylation reactions.[1]

-

Electrochemistry: Its ionic nature makes it a candidate for use in electrolytes for batteries and supercapacitors.[1]

Caption: Key applications of 1,3-Dicyclohexylimidazolium chloride.

Conclusion and Future Outlook

1,3-Dicyclohexylimidazolium chloride is a molecule of significant interest due to its role as a precursor to a sterically demanding N-heterocyclic carbene and its utility as an ionic liquid. The synthetic route to this compound is well-precedented, and its molecular structure can be confidently assigned based on a combination of spectroscopic techniques. While detailed, publicly available spectral data remains somewhat elusive, the predicted data presented in this guide provides a solid foundation for its characterization. As the fields of catalysis and green chemistry continue to evolve, the demand for well-characterized and versatile building blocks like 1,3-dicyclohexylimidazolium chloride is expected to grow, paving the way for new discoveries and applications.

References

-

Chem-Impex. 1,3-Dicyclohexylimidazolium chloride. Available at: [Link]

-

BioFuran Materials. 1,3-Dicyclohexylimidazolium chloride, CAS 181422-72-0. Available at: [Link]

Sources

The Solubility Profile of 1,3-Dicyclohexylimidazolium Chloride: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,3-dicyclohexylimidazolium chloride, a significant N-heterocyclic carbene (NHC) precursor and ionic liquid. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document elucidates the theoretical underpinnings of its solubility, compiles available qualitative data, and presents a rigorous, step-by-step experimental protocol for quantitative solubility determination. Understanding the solubility of this compound is paramount for its effective application in synthesis, catalysis, and materials science, ensuring optimal reaction conditions and purification strategies.

Introduction: The Versatility of 1,3-Dicyclohexylimidazolium Chloride

1,3-Dicyclohexylimidazolium chloride, often abbreviated as ICyHCl, is an ionic liquid and a crucial precursor to the N-heterocyclic carbene (NHC) ligand, ICy.[1] Its molecular structure, featuring a positively charged imidazolium ring flanked by two bulky, non-polar cyclohexyl groups and a chloride counter-anion, imparts a unique combination of steric hindrance and electronic properties. This structure is central to its utility in various chemical domains.[2]

As an ionic liquid, it offers a "green" alternative to volatile organic solvents in chemical reactions.[2] In the realm of catalysis, the corresponding NHC, generated by deprotonation, is a powerful ligand for transition metals, enhancing reaction rates and selectivity in a multitude of organic transformations.[2] Furthermore, its ionic nature makes it a candidate for applications in electrochemistry, such as in the formulation of electrolytes for batteries and supercapacitors.[2] The efficacy of 1,3-dicyclohexylimidazolium chloride in these applications is intrinsically linked to its solubility in relevant organic solvents.

Understanding the Solubility Profile

The solubility of an ionic liquid like 1,3-dicyclohexylimidazolium chloride is governed by the interplay of several factors, primarily revolving around the principle of "like dissolves like." The dissolution process involves the overcoming of the lattice energy of the solid salt by the solvation energy provided by the solvent molecules.

The key structural features influencing its solubility are:

-

The Imidazolium Core and Chloride Anion: This ionic part of the molecule is hydrophilic and favors interactions with polar solvents capable of hydrogen bonding and dipole-dipole interactions.

-

The Dicyclohexyl Substituents: These large, aliphatic groups are non-polar and hydrophobic. They contribute to the compound's solubility in less polar organic solvents through van der Waals forces.

The balance between the hydrophilic ionic core and the hydrophobic cyclohexyl groups results in a nuanced solubility profile. Generally, it is recognized for its excellent solubility in a wide range of organic solvents.[2]

Caption: Factors influencing the solubility of 1,3-dicyclohexylimidazolium chloride.

Qualitative Solubility Data

While precise quantitative solubility data for 1,3-dicyclohexylimidazolium chloride is not extensively documented in publicly available literature, its qualitative solubility can be inferred from its use in various published synthetic procedures. The following table summarizes these observations.

| Solvent | Polarity Class | Qualitative Solubility | Inference Source |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Frequently used as a solvent for reactions involving this and similar imidazolium salts.[3] |

| Chloroform (CHCl₃) | Polar Aprotic | Likely Soluble | Structurally and electronically similar to dichloromethane, suggesting comparable solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Commonly used in reactions where NHC precursors are deprotonated in situ. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | Often used for dissolving imidazolium salts before precipitation with a non-polar solvent.[4] |

| Toluene | Non-polar | Sparingly to Soluble | The hydrophobic cyclohexyl groups should promote solubility in aromatic hydrocarbons. |

| Hexane | Non-polar | Sparingly Soluble | Used as a washing solvent to remove non-polar impurities, indicating limited solubility of the salt.[3] |

| Ethanol | Polar Protic | Soluble | The polar hydroxyl group can interact with the ionic part of the salt. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a good solvent. |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic cyclohexyl groups likely limit its solubility in water. |

Standardized Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a gravimetric method is recommended. This protocol provides a self-validating system for determining the concentration of a saturated solution of 1,3-dicyclohexylimidazolium chloride in a given organic solvent at a controlled temperature.

Objective

To quantitatively determine the solubility of 1,3-dicyclohexylimidazolium chloride in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

1,3-Dicyclohexylimidazolium chloride (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Experimental Workflow

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dicyclohexyl-imidazolium Chloride

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 1,3-Dicyclohexyl-imidazolium chloride, an ionic liquid with significant applications in catalysis, green chemistry, and electrochemistry.[1] This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound and require a thorough understanding of its thermal properties. The guide covers the fundamental principles of thermal analysis, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and an analysis of the factors influencing the thermal stability of imidazolium-based ionic liquids. While specific, in-depth experimental data for this particular ionic liquid is not extensively available in peer-reviewed literature, this guide synthesizes available data from chemical suppliers and provides a framework for its experimental determination.

Introduction to this compound

This compound is a versatile ionic liquid characterized by its unique imidazolium core structure with two cyclohexyl substituents.[1] Its bulky, non-polar cyclohexyl groups contribute to its distinct physical and chemical properties, including its solubility in a range of organic solvents and its role as a precursor to N-heterocyclic carbene (NHC) ligands for catalysis.[2] Ionic liquids, in general, are valued for their low vapor pressure, high thermal and chemical stability, and ionic conductivity, making them attractive alternatives to volatile organic compounds (VOCs) in various chemical processes.[3] The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in high-temperature applications and is a key consideration for safety and process efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₅ClN₂ | [1][4] |

| Molecular Weight | 268.83 g/mol | [1][2][4] |

| CAS Number | 181422-72-0 | [1][2] |

| Appearance | White to light-colored powder or crystals | [1] |

| Melting Point | 101-144 °C (with decomposition) | [1][2] |

The wide melting range with decomposition suggests that the compound does not have a sharp melting point and begins to decompose upon melting. This behavior is common for many ionic liquids and underscores the importance of detailed thermal analysis.

Thermal Analysis: Theoretical Framework and Experimental Design

The thermal stability of this compound is best characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material. The resulting data provides the onset temperature of decomposition (Tonset), which is a critical indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC can elucidate the endothermic and exothermic processes associated with melting and decomposition.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Experimental Protocols

The following protocols describe the standardized procedures for conducting TGA and DSC analyses of this compound.

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Dry the this compound sample under high vacuum at a temperature below its melting range (e.g., 60-70 °C) for at least 12 hours to remove any residual moisture, which can interfere with the analysis.

-

Accurately weigh 3-5 mg of the dried sample into a TGA pan (typically platinum or alumina).

-

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min to provide a non-reactive atmosphere.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

-

TGA Measurement:

-

Heat the sample from 30 °C to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Tonset) by finding the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

-

Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Use the same batch of dried this compound as for the TGA analysis.

-

Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan to prevent any mass loss before decomposition.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25 °C.

-

-

DSC Measurement:

-

Heat the sample from 25 °C to a temperature above its melting and decomposition range (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Observe any exothermic or complex endothermic events at higher temperatures that correspond to decomposition, and correlate these with the TGA data.

-

Factors Influencing Thermal Stability of Imidazolium Chlorides

The thermal stability of imidazolium-based ionic liquids is not an intrinsic constant but is influenced by several factors:

-

Anion Type: The nature of the anion plays a crucial role. For imidazolium salts, stability generally increases with less coordinating anions. Chloride, being a relatively coordinating anion, can lead to lower thermal stability compared to anions like tetrafluoroborate or bis(trifluoromethylsulfonyl)imide.

-

Cation Structure: The substituents on the imidazolium ring affect stability. Bulky alkyl groups like cyclohexyl can sterically hinder decomposition pathways, potentially enhancing stability. However, the presence of β-hydrogens can provide a pathway for Hofmann elimination, a common decomposition route for quaternary ammonium and imidazolium salts.

-

Purity: Impurities, particularly residual reactants from synthesis (e.g., imidazole, cyclohexyl halides) or water, can significantly lower the observed decomposition temperature.

-

Atmosphere: The surrounding atmosphere (inert vs. oxidative) can alter the decomposition mechanism and onset temperature.

Discussion and Expected Thermal Behavior

Based on the available data and the general properties of imidazolium chlorides, the following thermal behavior is anticipated for this compound:

-

Melting and Decomposition: The reported melting range of 101-144 °C with decomposition indicates that thermal degradation likely begins in this temperature window.[1][2] A DSC thermogram would be expected to show an endothermic peak for melting, potentially followed immediately or concurrently by complex endothermic or exothermic events associated with decomposition.

-

TGA Profile: A TGA curve would likely show a stable baseline up to the onset of decomposition, followed by a significant mass loss. The onset temperature is expected to be in the lower end of the range for many common ionic liquids due to the presence of the chloride anion. For comparison, some imidazolium salts with less coordinating anions can be stable up to 300-400 °C.

Conclusion

References

-

1,3-Dicyclohexylimidazolium chloride - Chem-Impex. (n.d.). Retrieved from [Link]

-

This compound | C15H25ClN2 | CID 10956542 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | C15H25ClN2 | CID 10956542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Rise of N-Heterocyclic Carbenes and the Role of Imidazolium Precursors

An In-Depth Technical Guide: 1,3-Dicyclohexyl-imidazolium Chloride as a Precursor for N-Heterocyclic Carbenes (NHCs)

Since their isolation and characterization in 1991 by Arduengo and co-workers, stable N-heterocyclic carbenes (NHCs) have transitioned from chemical curiosities to indispensable tools in modern synthetic chemistry. These powerful organocatalysts and ancillary ligands for transition metals have revolutionized countless chemical transformations. The success of NHCs stems from their unique electronic and steric properties: they are strong σ-donors, which allows for the formation of robust bonds with metals, and their steric bulk can be precisely tuned to influence the selectivity and activity of catalytic processes.

At the heart of NHC chemistry lies the precursor: the azolium salt. Imidazolium and imidazolinium salts are the most common and practical starting materials for generating NHCs. The generation of the active carbene is typically achieved through the deprotonation of the acidic proton at the C2 position of the imidazolium ring using a suitable base.

Among the vast library of available NHC precursors, This compound (ICy·HCl) stands out. The two bulky cyclohexyl groups attached to the nitrogen atoms provide significant steric hindrance, which enhances the stability of the resulting carbene and its metal complexes. This steric profile is crucial for promoting challenging catalytic transformations, particularly in cross-coupling reactions where it can facilitate the difficult reductive elimination step. This guide provides a comprehensive overview of this compound, from its synthesis and properties to the generation of its corresponding NHC and its application in key catalytic reactions.

Synthesis and Properties of this compound (ICy·HCl)

The synthesis of symmetrical imidazolium salts like ICy·HCl is often achieved through efficient, atom-economical methods. One of the most straightforward and widely adopted routes is a one-pot condensation reaction.

Synthetic Protocol

A common synthesis involves the reaction of glyoxal, two equivalents of cyclohexylamine, and a formaldehyde equivalent (such as paraformaldehyde) in the presence of an acid to provide the chloride counterion.

-

Diimine Formation: Glyoxal reacts with two equivalents of cyclohexylamine to form N,N'-dicyclohexylethylenediimine.

-

Cyclization: This diimine intermediate is then cyclized with paraformaldehyde. The reaction is catalyzed by an acid, such as hydrochloric acid, which also serves as the source for the chloride counterion, yielding the final this compound product.

This method is highly effective for producing the salt on a laboratory scale. However, a notable characteristic of ICy·HCl is its hygroscopic nature, which can complicate purification and handling, especially when working with moisture-sensitive reagents. In such cases, switching the counterion to a less hygroscopic one, like tetrafluoroborate (BF₄⁻), can be advantageous.

Physicochemical Properties

The properties of this compound make it a versatile and stable precursor for NHC generation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅ClN₂ | |

| Molecular Weight | 268.83 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 101-144 °C (with decomposition) | |

| Solubility | Soluble in water | |

| CAS Number | 181422-72-0 |

Generation of 1,3-Dicyclohexyl-imidazol-2-ylidene (ICy)

The transformation from the stable imidazolium salt precursor to the highly reactive N-heterocyclic carbene is a critical step. This is achieved by deprotonating the C2 carbon of the imidazolium ring, which is rendered acidic by the adjacent positively charged nitrogen atoms.

Mechanism of Deprotonation

The process requires a strong, non-nucleophilic base to abstract the C2 proton without attacking other parts of the molecule. Common bases used for this purpose include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS). The choice of base and solvent can influence the reaction rate and the stability of the resulting free carbene.

Caption: Deprotonation of the imidazolium precursor to form the free NHC.

Experimental Protocol: In Situ Generation of ICy

For most catalytic applications, the free carbene is generated in situ (in the reaction mixture) immediately before use, as the isolated carbene can be unstable.

-

Preparation: Add this compound (1.0 eq) to a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: Add anhydrous, aprotic solvent (e.g., THF, Dioxane, or Toluene).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as potassium tert-butoxide (1.0-1.1 eq), portion-wise with stirring.

-

Reaction: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a salt byproduct (e.g., KCl) may be observed.

-

Usage: The resulting solution/suspension containing the active NHC catalyst is now ready for the addition of substrates for the desired catalytic reaction.

Applications in Catalysis

The 1,3-dicyclohexyl-imidazol-2-ylidene (ICy) carbene is a versatile catalyst and ligand. Its bulky nature is key to its efficacy in both organocatalysis and transition-metal catalysis.

Organocatalysis: The Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone. NHCs are highly efficient catalysts for this transformation, proceeding via a mechanism of "umpolung" or polarity reversal.

Mechanism: The reaction is initiated by the nucleophilic attack of the NHC on an aldehyde molecule. Subsequent proton transfer forms the key Breslow intermediate . This intermediate acts as an acyl anion equivalent, attacking a second aldehyde molecule. Finally, the catalyst is regenerated, releasing the benzoin product.

Caption: Catalytic cycle of the NHC-mediated Benzoin condensation.

Experimental Protocol: Homo-coupling of Benzaldehyde

-

Catalyst Generation: In a dry Schlenk flask under Argon, suspend this compound (0.05 eq) and potassium tert-butoxide (0.05 eq) in 5 mL of dry THF. Stir at room temperature for 30 minutes.

-

Substrate Addition: Add benzaldehyde (1.0 eq) to the flask via syringe.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield benzoin.

Organocatalysis: The Stetter Reaction

The Stetter reaction is the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), catalyzed by an NHC. This reaction is a powerful tool for synthesizing 1,4-dicarbonyl compounds.

Mechanism: Similar to the benzoin condensation, the catalytic cycle begins with the formation of the Breslow intermediate from the NHC and an aldehyde. This nucleophilic intermediate then adds to the Michael acceptor in a conjugate fashion. A final proton transfer and catalyst regeneration yield the 1,4-dicarbonyl product.

Caption: Catalytic cycle of the NHC-mediated Stetter reaction.

Transition-Metal Catalysis: Ligands for Cross-Coupling

Perhaps the most significant impact of bulky NHCs like ICy has been in transition-metal catalysis. They have emerged as superior alternatives to phosphine ligands in many cross-coupling reactions, such as Suzuki, Heck, and Kumada couplings.

Role of the ICy Ligand:

-

Strong σ-Donation: The ICy carbene is a strong σ-electron donor, which increases the electron density on the metal center (e.g., Palladium). This facilitates the crucial oxidative addition step, even with challenging substrates like aryl chlorides.

-

Steric Bulk: The large cyclohexyl groups provide a sterically demanding environment around the metal. This promotes the final reductive elimination step, which is often the rate-limiting step, thereby accelerating the overall catalytic cycle.

-

High Stability: The strong metal-carbene bond leads to highly stable and robust catalysts that resist decomposition at high temperatures and can achieve high turnover numbers.

Experimental Protocol: In Situ Catalyst for Suzuki-Miyaura Coupling

-

Catalyst Pre-formation: In a Schlenk tube under Argon, add a palladium source (e.g., Pd(OAc)₂, 0.01 eq), this compound (0.02 eq), and a strong base (e.g., K₃PO₄, 2.0 eq).

-

Solvent and Reagents: Add an appropriate solvent (e.g., toluene/water mixture). Then, add the aryl halide (1.0 eq) and the boronic acid (1.2 eq).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 2-18 hours), monitoring by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the biaryl product.

Handling, Safety, and Stability

While this compound is generally a stable solid, proper handling is essential for maintaining its integrity and ensuring safety.

-

Hygroscopicity: The compound is known to be hygroscopic and should be stored in a tightly sealed container in a dry environment, preferably in a desiccator or glovebox. Absorption of moisture can interfere with the efficiency of carbene generation.

-

Safety Precautions: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Stability: The imidazolium salt is thermally stable under standard ambient conditions. The free carbene, however, is much more reactive and is typically generated and used immediately without isolation.

Conclusion

This compound is a cornerstone precursor in the field of N-heterocyclic carbene chemistry. Its straightforward synthesis, combined with the beneficial steric and electronic properties of its corresponding carbene, makes it a valuable reagent for researchers, scientists, and drug development professionals. The ICy carbene derived from this salt demonstrates exceptional utility as both a potent organocatalyst for fundamental C-C bond-forming reactions and as a highly effective ligand for stabilizing and activating transition-metal catalysts for complex cross-coupling transformations. A thorough understanding of its properties, generation, and application provides a powerful platform for innovation in modern organic synthesis.

References

-

Moore, J. L., & Rovis, T. (2009). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 109(8), 3956–3992. Available at: [Link]

-

Hans, M., et al. (2011). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 7, 988–995. Available at: [Link]

-

Domingo, L. R., et al. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules, 17(8), 9683–9700. Available at: [Link]

-

Flamigni, P. D., et al. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 23(11), 2977. Available at: [Link]

-

Wikipedia. (n.d.). Benzoin condensation. Available at: [Link]

-

Biju, A. T., et al. (2011). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 7, 818–834. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Shneine, J. K., et al. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(4), 226-237. Available at: [Link]

-

Stetter, H., & Schreckenberg, M. (1973). A New Method for Addition of Aldehydes to Activated Double Bonds. Angewandte Chemie International Edition in English, 12(1), 81-81. Available at: [Link]

The Unseen Workhorse: A Technical Guide to 1,3-Dicyclohexylimidazolium Chloride as a Versatile Ionic Liquid and N-Heterocyclic Carbene Precursor

This guide provides an in-depth exploration of 1,3-dicyclohexylimidazolium chloride, a compound that has steadily gained prominence in modern chemistry. We will delve into its fundamental properties, synthesis, and its pivotal role as both a robust ionic liquid and a precursor to a powerful class of organocatalysts, N-heterocyclic carbenes (NHCs). This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of this versatile chemical tool.

Introduction: Beyond a Simple Salt

1,3-Dicyclohexylimidazolium chloride, often abbreviated as [ICyH]Cl, is a quaternary ammonium salt that exists as a white to off-white crystalline solid at room temperature.[1][2] While its classification as an ionic liquid might seem straightforward, its true value lies in the nuanced interplay of its structural features. The bulky cyclohexyl groups attached to the nitrogen atoms of the imidazolium ring impart significant steric hindrance and enhance its solubility in a range of organic solvents.[1][3] These characteristics are not merely incidental; they are the very foundation of its utility in catalysis and materials science.[1][4]

This guide will navigate the scientific landscape of 1,3-dicyclohexylimidazolium chloride, moving from its fundamental physicochemical properties to its practical applications. We will explore its synthesis through a detailed, validated protocol, and then illuminate its function as a precursor to N-heterocyclic carbenes, culminating in a practical example of its use in a cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: A Quantitative Overview

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. For 1,3-dicyclohexylimidazolium chloride, these properties dictate its behavior in solution, its stability under reaction conditions, and its suitability for various applications.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dicyclohexylimidazol-1-ium chloride | [5] |

| CAS Number | 181422-72-0 | [1][2][6] |

| Molecular Formula | C₁₅H₂₅ClN₂ | [1][5] |

| Molecular Weight | 268.83 g/mol | [1][2][5][6] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 101-144 °C (decomposition) | [1][2] |

| Solubility | Soluble in a wide range of organic solvents. | [1] |

| Thermal Stability | Possesses good thermal stability. | [1] |

Note: The reported melting point indicates a range of decomposition, which is not uncommon for ionic liquids.

Synthesis of 1,3-Dicyclohexylimidazolium Chloride: A Step-by-Step Protocol

The synthesis of 1,3-dicyclohexylimidazolium chloride can be achieved through a one-pot condensation reaction, a method that is both efficient and scalable. The following protocol is a synthesized methodology based on established principles of imidazolium salt formation.[4][7]

Reaction Scheme:

Caption: One-pot synthesis of 1,3-dicyclohexylimidazolium chloride.

Materials:

-

Glyoxal (40% solution in water)

-

Cyclohexylamine (≥99%)

-

Paraformaldehyde (95%)

-

Hydrochloric acid (concentrated, 37%)

-

Methanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (1.0 equivalent) and methanol.

-

Addition of Amine: To the stirred solution, slowly add cyclohexylamine (2.2 equivalents) at room temperature. An exothermic reaction may be observed.

-

Addition of Formaldehyde Source: Once the initial reaction subsides, add paraformaldehyde (1.1 equivalents) to the mixture.

-

Acidification and Reflux: Carefully add concentrated hydrochloric acid (1.0 equivalent) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is triturated with diethyl ether to induce precipitation. The solid is then collected by vacuum filtration and washed with copious amounts of diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified white to off-white solid is dried under vacuum to yield 1,3-dicyclohexylimidazolium chloride.

Self-Validation: The purity of the synthesized product should be confirmed by ¹H and ¹³C NMR spectroscopy. The expected shifts for the imidazolium ring protons are characteristic and provide a clear indication of successful synthesis.

The Gateway to N-Heterocyclic Carbenes (NHCs)

One of the most significant applications of 1,3-dicyclohexylimidazolium chloride is its role as a stable, air-tolerant precursor to the corresponding N-heterocyclic carbene (NHC), 1,3-dicyclohexylimidazol-2-ylidene. NHCs are a class of persistent carbenes that have revolutionized the field of catalysis, often serving as superior alternatives to traditional phosphine ligands in organometallic chemistry.[8]

The generation of the NHC from the imidazolium salt is achieved through deprotonation of the acidic proton at the C2 position of the imidazolium ring using a suitable base.

Caption: Deprotonation of the imidazolium salt to form the NHC.

This deprotonation can be carried out in situ within a catalytic reaction mixture or the free carbene can be isolated, although the former is more common for convenience. The resulting NHC is a strong σ-donating ligand that effectively stabilizes transition metal catalysts, leading to enhanced activity, stability, and selectivity in a wide array of chemical transformations.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[9][10] The use of NHC-ligated palladium catalysts has significantly expanded the scope and efficiency of this reaction.[11]

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing an in situ generated palladium-NHC catalyst from 1,3-dicyclohexylimidazolium chloride.

Reaction:

Aryl Halide + Arylboronic Acid ---(Pd(OAc)₂, [ICyH]Cl, Base)--> Biaryl

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

1,3-Dicyclohexylimidazolium chloride (4 mol%)

-

Potassium tert-butoxide (KOtBu, 3.0 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

Catalyst Formation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, 1,3-dicyclohexylimidazolium chloride, and potassium tert-butoxide.

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reactant Addition: Add the aryl halide and arylboronic acid to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the boronic acid and affecting the activity of the base.

-

Strong Base (KOtBu): A strong, non-nucleophilic base is required for both the in situ deprotonation of the imidazolium salt to form the NHC and to facilitate the transmetalation step in the catalytic cycle.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the limiting aryl halide.

Spectroscopic Characterization

The unambiguous identification of 1,3-dicyclohexylimidazolium chloride is crucial for its effective use. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary analytical techniques for its characterization.

¹H and ¹³C NMR Spectroscopy:

The NMR spectra of 1,3-dicyclohexylimidazolium chloride exhibit characteristic signals that confirm its structure. The key diagnostic peaks are those of the imidazolium ring protons and carbons.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| ~9.2 ppm (s, 1H): NCHN proton | ~136 ppm: NCHN carbon |

| ~7.8 ppm (d, 2H): NCHCHN protons | ~122 ppm: NCHCHN carbons |

| ~4.2 ppm (m, 2H): N-CH of cyclohexyl | ~60 ppm: N-CH of cyclohexyl |

| 1.0-2.0 ppm (m, 20H): Cyclohexyl CH₂ | ~32, 25, 24 ppm: Cyclohexyl CH₂ |

Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer.

FT-IR Spectroscopy:

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for 1,3-dicyclohexylimidazolium chloride include:

-

~3100-3000 cm⁻¹: C-H stretching of the imidazolium ring

-

~2930 and 2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the cyclohexyl groups

-

~1560 cm⁻¹: C=N and C=C stretching of the imidazolium ring

-

~1160 cm⁻¹: Ring vibrations

Conclusion: A Versatile Tool for Modern Chemistry

1,3-Dicyclohexylimidazolium chloride is more than just an ionic liquid; it is a versatile and enabling chemical tool. Its robust nature, coupled with its ability to serve as a precursor to highly effective N-heterocyclic carbene ligands, has solidified its place in the modern chemist's toolbox. From facilitating greener chemical processes as an ionic liquid to enabling challenging catalytic transformations, the applications of 1,3-dicyclohexylimidazolium chloride continue to expand. This guide has provided a comprehensive overview of its properties, synthesis, and a key application, empowering researchers to confidently employ this valuable reagent in their own endeavors.

References

-

ResearchGate. Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). [Link]

-

PubChem. 1,3-Dicyclohexyl-imidazolium chloride. [Link]

-

Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

-

Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

-

ResearchGate. Synthetic applications. ICyHCl = this compound;... [Link]

-

ResearchGate. Imidazolium Dicyanomethylides as N‐Ylide Precursors of Anionic N‐Heterocyclic Carbenes. [Link]

-

The Royal Society of Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B]... [Link]

-

ResearchGate. FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic & Biomolecular Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

-

National Institutes of Health. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. lasphub.com [lasphub.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H25ClN2 | CID 10956542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dicyclohexylimidazolium chloride 181422-72-0 [sigmaaldrich.com]

- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Yoneda Labs [yonedalabs.com]

- 11. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dicyclohexylimidazolium Salts

Abstract

1,3-Dicyclohexylimidazolium salts are a significant class of ionic liquids and precursors to N-heterocyclic carbenes (NHCs), which have garnered substantial interest across diverse scientific disciplines, including organic synthesis, catalysis, and materials science.[1][2] Their unique structural features, characterized by bulky cyclohexyl groups appended to the imidazolium core, impart distinct physical and chemical properties. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, thermal and electrochemical stability, solubility, and key applications. The content is structured to provide not only factual data but also insights into the experimental rationale and methodologies, ensuring a thorough and practical resource for laboratory applications.

Introduction: The Significance of 1,3-Dicyclohexylimidazolium Salts

The ascent of ionic liquids (ILs) as "green" and versatile alternatives to traditional volatile organic solvents has paved the way for extensive research into their synthesis and application.[1][2] Within this class of materials, 1,3-dicyclohexylimidazolium salts stand out due to the sterically demanding nature of the cyclohexyl substituents. These bulky groups play a crucial role in modulating the physicochemical properties of the salts, influencing factors such as melting point, solubility, and thermal stability.[1][2]